5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.6 .
Synthesis Analysis
A series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activities . Another study synthesized two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity .
Molecular Structure Analysis
The fused pyrazole and pyrimidine rings in the title compound, C13H10ClN3, are almost coplanar, their planes being inclined to one another by 0.8 (2)° .
Chemical Reactions Analysis
Both CMPS and NCPS could effectively quench the intrinsic fluorescence of BSA via a static quenching process . A copper-catalyzed approach was used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines .
Physical And Chemical Properties Analysis
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid substance . It has significant photophysical properties .
Scientific Research Applications
Synthesis and Structural Analysis
- 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized, with their structures confirmed through various analytical techniques like IR, NMR, and X-ray diffraction. These compounds are noted for their moderate anticancer activity, showcasing their potential in cancer research (Lu Jiu-fu et al., 2015).
Antimicrobial and Antifungal Properties
- A series of new pyrazolo[1,5-a]pyrimidine derivatives, synthesized using different precursors, demonstrated antimicrobial activity. The use of deep eutectic solvents in their synthesis offers benefits like high yield and environmentally friendly conditions (Someshwar V. Deshmukh et al., 2016).
- Another study synthesized 7-alkylaminopyrazolo[1,5-alpha]pyrimidines and found them to inhibit Trichophyton mentagrophytes, indicating their potential as topical antifungal agents (T. Novinson et al., 1977).
Anticancer Research
- Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors. These compounds showed potent inhibitory activity and promise in the treatment of acute ischemic stroke (H. Mukaiyama et al., 2007).
Crystal Structure and Molecular Interactions
- The crystal structure of various pyrazolo[1,5-a]pyrimidine derivatives has been studied, providing insights into their molecular interactions and stability. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (J. Portilla et al., 2006), (C. Frizzo et al., 2009).
Pharmaceutical Potential
- Research into the pharmacological activity of pyrazolo[1,5-a]pyrimidines has led to the development of compounds with potential antipyretic, anti-inflammatory, and other therapeutic effects. This highlights the diverse pharmaceutical applications of these compounds (L. Pecori Vettori et al., 1981).
Safety And Hazards
Future Directions
7- [3-Chloro-5- (trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo [1,5- a ]pyrimidine has a wide range of potential applications in the field of medicinal chemistry. There are several future directions that could be explored .
Relevant Papers
Several papers have been published on the topic of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. These include studies on the design, synthesis, and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives , the synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity , and the copper-catalyzed synthesis of pyrazolo[1,5- a ]pyrimidine based triazole-linked glycohybrids .
properties
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYPOBAHXWIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677472 | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
189116-36-7 | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189116-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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